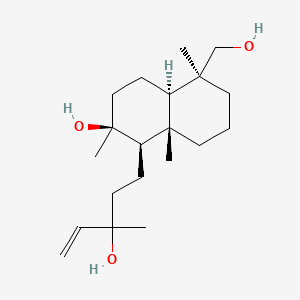

18-Hydroxysclareol

描述

Contextualization of Diterpenoids and Labdane-Type Compounds in Natural Products Chemistry

Diterpenoids are a large and diverse class of natural products derived from four isoprene (B109036) units. researchgate.net They exhibit a wide range of chemical structures and biological activities, making them a significant area of study in natural products chemistry. capes.gov.br Among the various structural classes of diterpenoids, labdane-type compounds are a prominent group characterized by a bicyclic decalin core. mdpi.com These compounds are found in a variety of natural sources, including higher plants, fungi, and marine organisms. mdpi.comnih.gov

Labdane-type diterpenes are known for their diverse pharmacological properties, which include antibacterial, antifungal, anti-inflammatory, and cytotoxic activities. researchgate.netcapes.gov.br Their structural complexity and biological relevance have made them attractive targets for both isolation from natural sources and chemical synthesis. The investigation of labdane-type diterpenoids contributes to the discovery of new therapeutic leads and provides valuable insights into the chemical ecology and biosynthesis of these fascinating molecules. researchgate.netnih.gov

Academic Significance of Sclareol (B1681606) and its Hydroxylated Derivatives

Sclareol, a labdane-type diterpene alcohol, is a key natural product primarily isolated from Salvia sclarea (clary sage). nih.govcanada.ca It serves as an important starting material in the fragrance industry and as a chiral building block in the synthesis of other complex natural products. researchgate.net The academic significance of sclareol extends to its own biological activities, which include antimicrobial and antitumor properties. nih.govacs.org

The hydroxylation of sclareol, either through chemical or microbial methods, leads to a variety of derivatives with modified biological profiles. These hydroxylated metabolites are of significant interest to researchers for several reasons. They can exhibit enhanced or altered biological activities compared to the parent compound, providing a basis for structure-activity relationship (SAR) studies. Furthermore, the study of microbial transformation of sclareol provides a model for mammalian metabolism and a green chemistry approach to producing novel compounds that are difficult to obtain through traditional chemical synthesis. nih.govnih.gov

Research Landscape of 18-Hydroxysclareol as a Biomodified Metabolite

This compound is a prominent metabolite resulting from the biotransformation of sclareol by various microorganisms. oaepublish.com Fungi, in particular, have been extensively studied for their ability to hydroxylate sclareol at different positions. The production of this compound has been reported from the incubation of sclareol with several fungal species, including Rhizopus stolonifer and Cunninghamella species. oaepublish.comnih.gov

Research in this area focuses on several key aspects:

Identification of new microbial strains capable of efficiently converting sclareol to this compound.

Optimization of fermentation conditions to maximize the yield of the desired metabolite. nih.gov

Isolation and structural elucidation of this compound and other co-metabolites. nih.gov

Evaluation of the biological activities of this compound to explore its potential applications.

The study of this compound as a biomodified metabolite is a vibrant area of research that combines microbiology, natural products chemistry, and pharmacology to generate novel compounds with potential therapeutic value.

Table 1: Microbial Transformation of Sclareol to this compound

| Microorganism | Other Major Metabolites | Reference |

|---|---|---|

| Rhizopus stolonifer | 3β-Hydroxysclareol, 6α,18-Dihydroxysclareol, 11,18-Dihydroxysclareol | oaepublish.comnih.gov |

| Cunninghamella species | 3β-Hydroxysclareol | nih.gov |

| Bacillus cereus UI-1477 | 3β-Hydroxysclareol, 2α-Hydroxysclareol, 2α,18-Dihydroxysclareol | nih.gov |

| Botrytis cinerea | 3β-Hydroxysclareol, 6α-Hydroxysclareol | researchgate.netmdpi.com |

Scope and Objectives for Advanced Academic Investigation of this compound

Further academic investigation into this compound is warranted to fully elucidate its chemical and biological properties. The primary objectives for future research should include:

Comprehensive Biological Profiling: A systematic evaluation of this compound across a wide range of biological assays is necessary to identify its primary cellular targets and mechanisms of action. This should include, but not be limited to, its effects on cancer cell lines, inflammatory pathways, and microbial pathogens.

Mechanistic Studies: Once a significant biological activity is identified, in-depth mechanistic studies should be conducted. This could involve identifying the specific enzymes or receptors with which this compound interacts, and how this interaction leads to a cellular response.

Chemical Synthesis and Derivatization: The development of an efficient and scalable chemical synthesis for this compound would facilitate its further study and potential development. Additionally, the synthesis of a library of analogs with modifications at various positions will be crucial for establishing detailed structure-activity relationships.

Exploration of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for the hydroxylation of sclareol to this compound in microorganisms could open avenues for metabolic engineering to improve yields and potentially generate novel derivatives.

Structure

3D Structure

属性

CAS 编号 |

86248-66-0 |

|---|---|

分子式 |

C20H36O3 |

分子量 |

324.5 g/mol |

IUPAC 名称 |

(1R,2S,4aR,5S,8aS)-5-(hydroxymethyl)-1-(3-hydroxy-3-methylpent-4-enyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |

InChI |

InChI=1S/C20H36O3/c1-6-18(3,22)12-8-16-19(4)11-7-10-17(2,14-21)15(19)9-13-20(16,5)23/h6,15-16,21-23H,1,7-14H2,2-5H3/t15-,16+,17+,18?,19-,20-/m0/s1 |

InChI 键 |

ZWAHHSLEXAETEF-NJAGWSHESA-N |

SMILES |

CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)CO |

手性 SMILES |

C[C@@]1(CCC[C@]2([C@H]1CC[C@]([C@@H]2CCC(C)(C=C)O)(C)O)C)CO |

规范 SMILES |

CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)CO |

同义词 |

18-hydroxysclareol |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies for 18 Hydroxysclareol

Identification of Microbial Strains Producing 18-Hydroxysclareol

The conversion of sclareol (B1681606) to this compound is a targeted hydroxylation reaction, a chemical process that microorganisms, particularly fungi and some bacteria, can perform with high specificity.

Fungi are widely recognized for their ability to metabolize terpenes, often introducing hydroxyl groups at specific positions on the carbon skeleton. tandfonline.com Several fungal strains have been identified that successfully hydroxylate sclareol at the C-18 position.

One of the most notable fungal systems involves Rhizopus stolonifer. When this fungus is used for the fermentation of sclareol, it yields a mixture of triols, with this compound being the principal product. tandfonline.comnih.govnih.gov Similarly, research has shown that species from the genus Cunninghamella are effective biocatalysts for this transformation. Specifically, incubation of sclareol with Cunninghamella species NRRL 5695 resulted in a significant yield of this compound, reaching up to 50%. nih.gov

Table 1: Fungal Strains Producing this compound from Sclareol

| Fungal Strain | Key Finding | Yield | Reference(s) |

|---|---|---|---|

| Rhizopus stolonifer | Produces this compound as the main component in a mixture of triols. | High yield | nih.gov, tandfonline.com, nih.gov |

| Cunninghamella species NRRL 5695 | Efficiently hydroxylates sclareol at the C-18 position. | 50% | nih.gov |

| Xylaria sp. CBMAI 1195 | A marine-derived fungus that yields the (+) enantiomer. | 10% | frontiersin.org, nih.gov, nih.gov |

While fungi are more commonly cited for sclareol hydroxylation, certain bacterial species also possess the necessary enzymatic machinery. The metabolism of sclareol by Bacillus cereus (strain UI-1477) in growing cultures led to the production of several metabolites, including this compound. tandfonline.comnih.gov In preparative scale fermentations, this bacterium produced this compound at a 10% yield. tandfonline.com Another study involving a soil bacterium identified as JTS-162 showed the accumulation of related diol compounds when metabolic inhibitors were used, though this compound was not a primary product under standard conditions. tandfonline.comoup.com

Table 2: Bacterial Strains Producing this compound from Sclareol

| Bacterial Strain | Key Finding | Yield | Reference(s) |

|---|---|---|---|

| Bacillus cereus UI-1477 | Produces seven metabolites from sclareol, including this compound. | 10% | tandfonline.com, nih.gov, tandfonline.com |

Isolation Techniques from Biotransformation Broths and Natural Matrices

Following the microbial conversion, the target compound, this compound, must be separated from the complex mixture of the culture broth, which contains residual substrate, other metabolites, and cellular components. This purification is typically a multi-step process involving extraction and chromatography.

Chromatographic techniques are indispensable for the isolation and purification of specific compounds from a mixture. bioanalysis-zone.com The general procedure for isolating this compound begins with solvent extraction of the entire fermentation culture. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. tandfonline.com After extraction, the solvent is evaporated to yield a crude residue.

This crude extract is then subjected to chromatographic separation for enrichment of the desired compound. Column chromatography is a fundamental technique used, where the extract is passed through a solid stationary phase (like silica (B1680970) gel) and eluted with a liquid mobile phase. bioanalysis-zone.com By gradually changing the polarity of the mobile phase, compounds separate based on their affinity for the stationary phase. youtube.com

More advanced methods like gas-liquid chromatography (g.l.c.) have been developed specifically to quantify sclareol and its metabolites, including this compound, in microbial cultures. nih.gov For preparative isolation, after initial separation by column chromatography, a final purification step such as crystallization can be employed to obtain pure this compound. tandfonline.com

Once a compound is isolated, its chemical structure must be unequivocally confirmed. This is achieved using a combination of spectroscopic methods that provide detailed information about the molecule's atomic composition and connectivity, going beyond simple identification.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques, is a cornerstone for structure elucidation. tandfonline.comnih.gov These methods allow for the precise mapping of the carbon-hydrogen framework and reveal the position of newly introduced functional groups, such as the hydroxyl group at C-18 in this compound. tandfonline.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the metabolite. tandfonline.comnih.gov Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide highly accurate mass measurements, confirming the molecular formula. cas.cn The coupling of chromatography with mass spectrometry, as seen in Gas Chromatography-Mass Spectrometry (GC-MS) and thermospray Liquid Chromatography-Mass Spectrometry (LC-MS), is particularly powerful, as it allows for the separation and identification of metabolites simultaneously. tandfonline.comnih.govnih.gov The structural identification of this compound produced by microbial transformation is often solidified by comparing its spectroscopic data with that of established reference standards. nih.gov

Biosynthesis and Biotransformation Pathways of 18 Hydroxysclareol

Enzymatic Hydroxylation of Sclareol (B1681606) to 18-Hydroxysclareol

The introduction of a hydroxyl group at the C-18 position of sclareol is a chemically challenging transformation that is efficiently catalyzed by specific enzymes. This section details the role of cytochrome P450 monooxygenases and the mechanisms governing this selective hydroxylation.

Role of Cytochrome P450 Monooxygenases in Diterpenoid Biosynthesis and Biotransformation

Cytochrome P450 monooxygenases (CYP450s) are a versatile superfamily of enzymes that play a crucial role in the biosynthesis and modification of a vast array of secondary metabolites in plants, including terpenoids. nih.gov These enzymes are instrumental in the structural diversification of terpenoid skeletons by catalyzing a variety of reactions, most notably hydroxylation. nih.gov In the context of diterpenoids, CYP450s are responsible for many of the oxidative steps that lead to the complex structures of compounds like the anticancer drug Taxol. nih.gov The functionalization of the diterpene core by CYP450s is a key step in generating the chemical diversity observed in this class of natural products. nih.govnih.gov The discovery and characterization of specific CYP450 genes are therefore essential for understanding and potentially engineering the biosynthetic pathways of valuable diterpenoids. nih.gov For instance, research on the bioenergy crop switchgrass (Panicum virgatum) led to the discovery of five CYP450s (CYP71Z25-CYP71Z29) that catalyze the formation of furanoditerpenoids directly from primary diterpene alcohol intermediates. osti.gov This highlights the direct role of P450s in creating novel diterpenoid structures.

Mechanisms of Regio- and Stereoselective Hydroxylation

Achieving regio- and stereoselective hydroxylation of complex molecules like diterpenoids is a significant challenge for synthetic chemistry, often resulting in a mixture of products. nih.gov Enzymatic systems, particularly those involving cytochrome P450s, offer a powerful solution by precisely controlling the position and orientation of the newly introduced hydroxyl group. nih.govrochester.edu This selectivity is achieved through the specific binding of the substrate within the enzyme's active site, which orients a particular C-H bond towards the reactive heme-iron oxygen species. chemrxiv.org

Engineered P450 variants have demonstrated remarkable success in targeting specific positions on steroid and terpenoid scaffolds. nih.gov For example, engineered P450BM3 variants have been developed to selectively hydroxylate testosterone (B1683101) at the 2β- and 15β-positions with high selectivity. nih.gov Similarly, P450BM3 variants have been engineered for the regioselective C-H oxidation of sclareol at the C6 position, a previously challenging transformation. chemrxiv.org These engineered enzymes can provide access to unique building blocks for the synthesis of complex terpenoids. chemrxiv.org The ability to steer the regioselectivity of P450s through targeted mutations in the active site has been demonstrated for various substrates, allowing for the production of specific hydroxylated isomers. nih.govrochester.edu

Elucidation of Specific Enzymatic Catalysis in this compound Formation

The specific enzymatic catalysis leading to the formation of this compound from sclareol has been primarily studied in the context of microbial transformations, which utilize their native cytochrome P450 systems. While the direct isolation and characterization of a plant-derived sclareol-18-hydroxylase is not extensively documented in the provided results, the production of this compound by various microorganisms strongly implicates the action of microbial CYP450s. oaepublish.commdpi.com For instance, Cunninghamella species are known to hydroxylate sclareol to produce this compound in significant yields. psu.edu Similarly, Bacillus cereus has been shown to produce this compound as one of its metabolites from sclareol. tandfonline.comnih.gov These microbial systems serve as models for understanding the enzymatic hydroxylation process. The formation of this compound by these microorganisms is a clear indication of an enzyme, likely a cytochrome P450 monooxygenase, capable of selectively targeting the C-18 methyl group of the sclareol molecule.

Microbial Biotransformation Systems for this compound Production

The use of whole-cell microbial systems provides a practical and effective method for the production of this compound and other hydroxylated derivatives of sclareol. Several fungal species have been identified as being particularly adept at these bioconversions.

Rhizopus stolonifer-Mediated Bioconversion of Sclareol

The fungus Rhizopus stolonifer has been shown to be effective in the biotransformation of sclareol. oaepublish.com Incubation of sclareol with R. stolonifer yields a mixture of hydroxylated products, with this compound being a major component. tandfonline.comnih.gov One study reported the synthesis of 3β-hydroxysclareol (2.7% yield) and this compound (1.3% yield), along with two other dihydroxylated metabolites, 6α,18-dihydroxysclareol (3.2%) and 11,18-dihydroxysclareol (4.6%). oaepublish.com Another investigation highlighted that incubation with R. stolonifer can afford a high yield of a mixture of triols with 18-hydroxy-sclareol as the main product. tandfonline.com This microbial system provides an accessible route to this compound, which can then be used as a starting material for the synthesis of other bioactive compounds. nih.gov

Table 1: Metabolites from the Biotransformation of Sclareol by Rhizopus stolonifer

| Metabolite | Yield (%) | Reference |

|---|---|---|

| 3β-Hydroxysclareol | 2.7 | oaepublish.com |

| This compound | 1.3 | oaepublish.com |

| 6α,18-Dihydroxysclareol | 3.2 | oaepublish.com |

Fusarium lini-Catalyzed Transformations of Sclareol

The fungus Fusarium lini is another microorganism capable of catalyzing the hydroxylation of sclareol, although it exhibits a different regioselectivity compared to Rhizopus stolonifer. oaepublish.com When sclareol is biotransformed by F. lini, the primary products are 1β-hydroxysclareol (1.3% yield) and 12-hydroxysclareol (1% yield). oaepublish.com While this compound is not reported as a product of F. lini transformation of sclareol, this organism is known to hydroxylate other terpenoid and steroid substrates, demonstrating its enzymatic capacity for such reactions. oaepublish.comacs.org For example, F. lini has been used in the biotransformation of oleanolic acid and 18β-glycyrrhetinic acid. oaepublish.comresearchgate.net

Table 2: Metabolites from the Biotransformation of Sclareol by Fusarium lini

| Metabolite | Yield (%) | Reference |

|---|---|---|

| 1β-Hydroxysclareol | 1.3 | oaepublish.com |

Biotransformations by other Fungal Species (e.g., Cunninghamella, Xylaria, Botryosphaeria, Eutypella, Botrytis cinerea)

The biotransformation of the diterpene sclareol has been extensively investigated using a variety of fungal species. These microorganisms can introduce functional groups, primarily hydroxyl groups, at various positions on the sclareol backbone, leading to a range of derivatives, including this compound. The specific products and their yields are highly dependent on the fungal species and strain used. mdpi.comnih.gov

Cunninghamella sp. Members of the genus Cunninghamella are well-documented for their ability to hydroxylate sclareol. Preparative scale fermentation of sclareol with Cunninghamella species NRRL 5695 resulted in the production of two main metabolites: 3β-hydroxysclareol and this compound. nih.gov In some studies, this transformation yielded this compound at an impressive 50%. nih.gov Other species, such as Cunninghamella elegans and Cunninghamella echinulata, are also known to metabolize sclareol, primarily yielding hydroxylated derivatives like this compound. mdpi.comnih.govmolaid.com

Xylaria sp. Marine-derived fungi have emerged as effective biocatalysts. The fungus Xylaria sp. CBMAI 1195, isolated from a red marine alga, has been shown to transform (-)-sclareol. frontiersin.orgnih.gov This biotransformation yields two hydroxylated products: (-)-3β-hydroxy-sclareol and (+)-18-hydroxy-sclareol, with reported yields of 31% and 10%, respectively. frontiersin.orgnih.govresearchgate.netnih.gov

Botryosphaeria sp. and Eutypella sp. In a screening study involving several marine-derived fungi, Botryosphaeria sp. CBMAI 1197 and Eutypella sp. CBMAI 1196 were also incubated with (-)-sclareol. frontiersin.orgnih.gov Unlike Xylaria sp., these two fungi exclusively produced (-)-3β-hydroxy-sclareol in significant yields (69% for Botryosphaeria sp. and 55% for Eutypella sp.), but did not produce this compound. frontiersin.orgnih.govresearchgate.netnih.gov This highlights the high regioselectivity of the enzymatic systems within different fungal species.

Botrytis cinerea The plant pathogenic fungus Botrytis cinerea has also been used for the biotransformation of sclareol. However, its metabolic pathway for sclareol differs from simple hydroxylation. Incubation of sclareol with B. cinerea yielded epoxysclareol as the main product (64% yield). nih.gov A minor, novel halogenated metabolite, 8-deoxy-14,15-dihydro-15-chloro-14-hydroxy-8,9-dehydrosclareol (7% yield), was also identified, representing a rare instance of microbial halogenation. nih.gov While B. cinerea is listed among fungi that biotransform sclareol, specific studies have not reported the production of this compound by this species. mdpi.comnih.govnih.gov

The following table summarizes the key findings from the biotransformation of sclareol by these fungal species.

| Fungal Species | Strain | Substrate | Product(s) | Yield (%) | Reference(s) |

| Cunninghamella sp. | NRRL 5695 | Sclareol | This compound, 3β-Hydroxysclareol | 50% (for this compound) | nih.govnih.gov |

| Xylaria sp. | CBMAI 1195 | (-)-Sclareol | (+)-18-Hydroxy-sclareol, (-)-3β-Hydroxy-sclareol | 10%, 31% | frontiersin.orgnih.govresearchgate.netnih.gov |

| Botryosphaeria sp. | CBMAI 1197 | (-)-Sclareol | (-)-3β-Hydroxy-sclareol | 69% | frontiersin.orgnih.govresearchgate.net |

| Eutypella sp. | CBMAI 1196 | (-)-Sclareol | (-)-3β-Hydroxy-sclareol | 55% | frontiersin.orgnih.govresearchgate.net |

| Botrytis cinerea | N/A | Sclareol | Epoxysclareol, Halogenated derivative | 64%, 7% | nih.gov |

Metabolic Engineering Approaches for Enhanced this compound Biosynthesis

The biotechnological production of this compound in engineered microbial hosts is a promising alternative to extraction from natural sources or chemical synthesis. Metabolic engineering efforts primarily focus on the high-level production of its direct precursor, sclareol, in industrial microorganisms like Saccharomyces cerevisiae and Yarrowia lipolytica. chalmers.senih.gov The subsequent conversion to this compound would then involve the introduction of a suitable hydroxylase enzyme, such as a cytochrome P450 monooxygenase from one of the fungal species known to perform this transformation.

The core strategies for enhancing the production of the sclareol precursor involve systematically rewiring the host's cellular metabolism to direct carbon flux towards the desired molecule. chalmers.sefrontiersin.org This is generally achieved by engineering three key areas: central metabolism for precursor supply, the isoprenoid biosynthesis pathway, and regulatory factors. chalmers.se

Engineering Central Metabolism: The fundamental building block for isoprenoid synthesis is acetyl-CoA. Engineering strategies aim to increase the intracellular pool of acetyl-CoA. This can involve overexpressing genes of the pyruvate (B1213749) dehydrogenase (PDH) complex, which converts pyruvate into acetyl-CoA. nih.gov

Engineering the Isoprenoid (Mevalonate) Pathway:

Upregulation of the Mevalonate (MVA) Pathway: A common strategy is to overexpress key enzymes in the MVA pathway to boost the supply of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov A critical rate-limiting step is catalyzed by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). Overexpressing a truncated, soluble version of HMGR (tHMG1) is a well-established method to increase flux through the pathway. chalmers.senih.gov

Enhancing Geranylgeranyl Diphosphate (B83284) (GGPP) Supply: Sclareol is derived from the C20 precursor geranylgeranyl diphosphate (GGPP). Therefore, enhancing the activity of GGPP synthase (GGS) is crucial. nih.gov In yeast, this often involves overexpressing the native GGS1 gene or a mutant version of farnesyl pyrophosphate (FPP) synthase (ERG20) that favors GGPP production. chalmers.senih.gov

Introduction of Sclareol Biosynthesis Genes: The final steps involve the heterologous expression of the two enzymes that convert GGPP to sclareol: a class II diterpene synthase, labd-13-ene-8,15-diol (B155055) diphosphate synthase (LPPS), and a class I diterpene synthase, sclareol synthase (SCS). nih.gov Fusing these two enzymes can sometimes enhance catalytic efficiency. nih.gov

Cofactor Engineering and Competing Pathway Regulation: The synthesis of isoprenoids is an energy-intensive process that requires cofactors like NADPH. chalmers.senih.gov Engineering the cell to regenerate NADPH more efficiently can further boost production. nih.gov Additionally, down-regulating competing pathways, such as sterol biosynthesis (e.g., by downregulating the ERG1 gene) or fatty acid synthesis, can redirect metabolic flux towards the desired diterpenoid product. nih.govnih.gov

By applying these combinatorial strategies, researchers have achieved very high titers of sclareol, with reports of up to 11.4 g/L in S. cerevisiae and 2.6 g/L in Y. lipolytica in fed-batch fermentations. chalmers.senih.gov These engineered strains serve as powerful chassis for the future production of this compound by incorporating an appropriate sclareol-18-hydroxylase.

The table below outlines key genetic targets and strategies for enhancing sclareol biosynthesis in yeast.

| Engineering Strategy | Target Gene(s) / Pathway | Host Organism | Purpose | Reference(s) |

| MVA Pathway Upregulation | tHMG1, HMG2, ERG10 | S. cerevisiae | Increase HMG-CoA and MVA pathway flux | chalmers.senih.gov |

| HMG1, MVD1, ERG8 | Y. lipolytica | Increase MVA pathway flux | nih.gov | |

| Precursor Supply | GGS1 (various sources) | Y. lipolytica | Increase GGPP pool | nih.gov |

| ERG20 (mutant) | S. cerevisiae | Shift flux from FPP to GGPP | chalmers.se | |

| Final Pathway | LPPS, SCS | Y. lipolytica, S. cerevisiae | Convert GGPP to Sclareol | chalmers.senih.gov |

| Competing Pathway Regulation | Lipid synthesis (down-regulation), Lipid degradation (up-regulation) | Y. lipolytica | Redirect acetyl-CoA to MVA pathway | nih.gov |

| Cofactor Engineering | NADPH regeneration pathways | S. cerevisiae | Increase supply of reducing equivalents for biosynthesis | chalmers.senih.gov |

Chemical Synthesis and Semisynthesis of 18 Hydroxysclareol and Its Analogues

Semisynthetic Routes from Sclareol (B1681606) Precursors

The primary route to 18-hydroxysclareol is through the semisynthesis from its natural precursor, sclareol. nih.gov Microbial hydroxylation has proven to be an effective method for this transformation. nih.govmdpi.com Various microorganisms have been explored for their ability to introduce a hydroxyl group at the C-18 position of the sclareol skeleton. mdpi.com

One of the most successful and high-yielding methods involves the use of the fungus Rhizopus stolonifer. nih.gov Incubation of sclareol with a growing culture of Rhizopus stolonifer results in a mixture of diols, with this compound being the principal product. nih.gov This biotransformation offers an efficient and direct pathway to the target compound. nih.gov Another notable microbial transformation employs Cunninghanella species NRRL 5695, which has been reported to yield this compound from sclareol. nih.gov

The yields of this compound can vary depending on the microorganism and fermentation conditions. For instance, biotransformation with Rhizopus stolonifer has been shown to produce this compound alongside other hydroxylated derivatives like 3β-hydroxysclareol, 6α,18-dihydroxysclareol, and 11,18-dihydroxysclareol. oaepublish.com

Total Synthesis Strategies for this compound

While semisynthesis from sclareol is the predominant method for obtaining this compound, the academic literature also contains explorations into the total synthesis of related diterpenoid structures. Although a direct total synthesis of this compound is not extensively documented, the synthesis of structurally similar compounds provides insights into potential strategies. For example, the total synthesis of isodrimeninol has been achieved from zamoranic acid. researchgate.net Furthermore, synthetic strategies have been developed for complex diterpenoids like gibberellic acids, which involve intricate cyclization and functional group manipulation steps that could, in principle, be adapted for the construction of the this compound scaffold. purdue.edu

Derivatization Chemistry of this compound for Structural Diversification

This compound serves as a valuable starting material for the creation of new chemical entities through derivatization. nih.gov Its chemical structure, featuring hydroxyl groups and a modifiable side chain, presents multiple opportunities for chemical modification. ontosight.ai

Creation of Novel Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of novel analogues of this compound is crucial for conducting Structure-Activity Relationship (SAR) studies. researchgate.netnih.gov These studies aim to understand how specific structural features of a molecule influence its biological activity, which is fundamental in drug discovery and development. nih.govcas.org By systematically modifying the structure of this compound and evaluating the biological activities of the resulting analogues, researchers can identify key pharmacophores and optimize the compound's properties. researchgate.netnih.gov

The derivatization of this compound allows for the exploration of chemical space around the core scaffold. nih.gov This can involve modifications at various positions to generate a library of compounds for biological screening.

Targeted Chemical Modifications at the C-18 Position

The hydroxyl group at the C-18 position is a prime target for chemical modification. oaepublish.com This functional group can be subjected to a variety of chemical reactions to introduce different functionalities, thereby altering the molecule's physicochemical properties and biological interactions.

Table 1: Examples of Microbial Transformations of Sclareol

| Microorganism | Products | Yield (%) |

|---|---|---|

| Rhizopus stolonifer | This compound | 1.3 |

| 3β-Hydroxysclareol | 2.7 | |

| 6α,18-Dihydroxysclareol | 3.2 | |

| 11,18-Dihydroxysclareol | 4.6 | |

| Fusarium lini | 1β-Hydroxysclareol | 1.3 |

| 12-Hydroxysclareol | 1.0 |

Data sourced from a review on biotransformation studies. oaepublish.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sclareol |

| 3β-Hydroxysclareol |

| 6α,18-Dihydroxysclareol |

| 11,18-Dihydroxysclareol |

| Isodrimeninol |

| Zamoranic acid |

| 1β-Hydroxysclareol |

Advanced Analytical Methodologies for 18 Hydroxysclareol Research

Method Validation and Quantification Strategies in Research Settings

For a compound like 18-hydroxysclareol, robust analytical methods are essential for monitoring its formation during microbial biotransformation of sclareol (B1681606), for its quantification in natural extracts, or for quality control of derived products. However, specific research detailing the validation of such methods is not currently available. The following sections outline the standard parameters that would be assessed in such a validation study, though specific data for this compound is not documented.

Precision, Accuracy, and Linearity Assessment for Quantitative Analysis

Precision of an analytical method is typically expressed as the relative standard deviation (RSD) of a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability demonstrates the method's performance over a short interval under the same conditions, while intermediate precision assesses the method's consistency over different days, with different analysts, or on different equipment.

Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte (this compound) is added to a sample matrix, and the percentage of the analyte recovered by the method is calculated. Acceptable recovery is typically within a range of 80-120%.

Linearity establishes the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. This is determined by analyzing a series of standards of known concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0.

Without specific studies on this compound, a hypothetical data table for these parameters cannot be accurately constructed.

Limits of Detection (LOD) and Quantification (LOQ) Determinations

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy.

These values are crucial for determining the sensitivity of a method, particularly when analyzing trace amounts of this compound. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve, or by assessing the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ).

No published LOD and LOQ values for the analysis of this compound could be identified.

Robustness and Specificity Studies for Analytical Procedures

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, column temperature, or flow rate in High-Performance Liquid Chromatography (HPLC). This provides an indication of the method's reliability during routine use.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, a specific method would be able to distinguish it from its precursor, sclareol, and other related diterpenoids like sclareolide. This is often demonstrated by analyzing blank and spiked samples and through peak purity analysis in chromatographic methods.

Mechanistic Investigations of 18 Hydroxysclareol S Biological Interactions

Enzyme-Substrate Interactions in Biotransformation Processes

The conversion of sclareol (B1681606) to 18-hydroxysclareol is a regioselective hydroxylation reaction, predominantly catalyzed by cytochrome P450 (CYP) monooxygenases. jmb.or.krnih.gov These enzymes are a superfamily of heme-containing proteins known for their role in metabolizing a vast array of compounds, including xenobiotics and endogenous molecules. researchgate.netnih.gov In fungi, these enzymes are key players in detoxification pathways. nih.govmdpi.com The interaction between the sclareol molecule and the active site of the enzyme dictates the position of the hydroxylation, leading to the specific formation of this compound over other potential isomers.

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing how a substrate like sclareol fits into an enzyme's active site. researchgate.netjabonline.in These simulations model the protein-ligand interactions at an atomic level, helping to predict the binding affinity and orientation of the substrate. researchgate.net For cytochrome P450 enzymes, the active site is typically a buried cavity adjacent to the heme cofactor. researchgate.netembopress.org Substrate access and product egress are thought to occur through specific channels, and the protein itself can exhibit significant flexibility to accommodate the ligand. researchgate.netembopress.orgnih.gov

The typical active site of a P450 steroid hydroxylase contains a heme group coordinated by a cysteine residue. jmb.or.kr The substrate-binding pocket is located directly above the heme and is lined with hydrophobic and polar residues that stabilize the substrate in a specific orientation for catalysis. jmb.or.krmdpi.com For instance, the crystal structure of a bacterial CYP steroid hydroxylase, BaCYP106A6, revealed a putative substrate-binding pocket consisting of residues Ile72, His80, Asn88, Thr90, Leu240, Ala244, Thr248, Arg295, Ala396, and Thr397. jmb.or.krnih.gov

While MD simulations have been used extensively to model the structural flexibility and ligand interactions of various CYP enzymes, researchgate.netnih.gov specific molecular docking and dynamics studies detailing the binding of sclareol within the active site of a confirmed sclareol-18-hydroxylase are not prominently available in the reviewed literature. Such studies would be invaluable for identifying the key amino acid residues responsible for positioning the C18 methyl group of sclareol adjacent to the heme's reactive oxygen species, thus ensuring regioselective hydroxylation. These computational approaches could also guide protein engineering efforts to improve the efficiency and specificity of these biocatalysts. nih.gov

The biotransformation of sclareol to this compound is catalyzed by enzymes produced by a variety of microorganisms, particularly fungi. researchgate.netcore.ac.uk These reactions are typically carried out using whole-cell systems, which leverages the microorganism's native enzymatic machinery. researchgate.netmdpi.com The primary enzymes responsible for this specific hydroxylation are cytochrome P450 monooxygenases. mdpi.commdpi.comvdoc.pub

Numerous fungal species have been identified for their ability to perform this conversion. The efficiency and product profile can vary significantly between different species and even strains. For example, Cunninghamella species NRRL 5695 was reported to produce this compound with a 50% yield. nih.gov The fungus Rhizopus stolonifer also produces this compound as a main component from sclareol. tandfonline.com Studies using marine-derived fungi have also shown success; Xylaria sp. CBMAI 1195 converted sclareol to (+)-18-hydroxy-sclareol with a 10% yield, alongside another hydroxylated product, (-)-3β-hydroxy-sclareol. researchgate.netnih.gov

Below is a table summarizing various microorganisms reported to biotransform sclareol into this compound.

| Organism | Product(s) | Yield of this compound | Reference |

| Cunninghamella species NRRL 5695 | 3β-hydroxysclareol, this compound | 50% | nih.gov |

| Rhizopus stolonifer | 3β-hydroxysclareol, this compound, 6α,18α-dihydroxysclareol, 11S,18α-dihydroxysclareol | Main component | tandfonline.com |

| Xylaria sp. CBMAI 1195 | (-)-3β-hydroxy-sclareol, (+)-18-hydroxy-sclareol | 10% | researchgate.net |

| Botrytis cinerea | This compound, 3β-hydroxysclareol, 6α-hydroxysclareol | Not specified | researchgate.net |

The biochemical characterization of a purified enzyme involves determining its kinetic parameters (like Kₘ and kcat) and optimal operating conditions (such as pH and temperature). researchgate.netresearchgate.net For example, the characterization of a recombinant β-sesquiphellandrene synthase involved assays to find an optimal temperature of 30 °C and a pH of 8.0, with a Kₘ value of 10.2 µM. tandfonline.com However, detailed biochemical characterization data for a purified sclareol-18-hydroxylase enzyme is not extensively documented in the available literature, as most studies have focused on whole-cell biotransformation. acs.org Isolating and characterizing this specific P450 enzyme would provide crucial data for developing efficient cell-free biocatalytic systems. jove.com

Exploration of Intracellular Accumulation and Metabolic Fate in Producing Organisms

Fungal detoxification systems can be complex and are sometimes compared to mammalian metabolism, involving multiple phases. nih.govtandfonline.com

Phase I (Modification): In this phase, enzymes like cytochrome P450s introduce or expose functional groups, such as the hydroxyl group in this compound. This initial oxidation increases the molecule's reactivity and polarity. nih.gov

Phase II (Conjugation): The modified compound may then undergo conjugation, where it is linked to an endogenous water-soluble molecule, such as a sugar. For example, microbial metabolism of sclareol has been shown to result in glucoside conjugation. canada.ca This further increases its water solubility.

Phase III (Secretion): Finally, the conjugated, water-soluble metabolite is actively transported out of the cell by efflux pumps, such as ATP-binding cassette (ABC) transporters. nih.gov This coordinated system of modification and transport prevents the intracellular accumulation of toxic compounds.

Therefore, the metabolic fate of this compound within the producing organism is likely that of an intermediate in a detoxification pathway. It is synthesized from sclareol and then may be either directly secreted or further metabolized (e.g., through conjugation or additional hydroxylations) before being expelled from the cell. nih.govtandfonline.com Studies using resting cells—which are metabolically active but non-growing—for biotransformation suggest that the cellular machinery is geared towards processing the external substrate rather than accumulating products internally for growth. researchgate.net The detection of further oxidized products, such as 6α,18α-dihydroxy sclareol, in some fungal cultures indicates that this compound can serve as a substrate for subsequent enzymatic reactions within the same organism. tandfonline.com

Future Perspectives in 18 Hydroxysclareol Academic Research

Advancements in Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis, which marries the precision of enzymatic catalysis with the practicality of chemical reactions, represents a promising frontier for producing 18-hydroxysclareol. This approach leverages enzymes for reactions that are difficult to achieve with traditional chemistry, such as regioselective and stereoselective hydroxylation, while using chemical synthesis for other parts of the process.

Future strategies will likely focus on a two-pronged approach:

Enzymatic Modification of a Chemical Precursor: The most common strategy involves using sclareol (B1681606), a readily available natural product, as the chemical starting material. This substrate is then subjected to biotransformation by whole-cell catalysts or isolated enzymes to introduce a hydroxyl group at the C-18 position. researchgate.net Research has identified several fungal strains capable of this specific transformation. researchgate.netnih.gov

Integrated Multi-Step Synthesis: More complex strategies involve a sequence of chemical and enzymatic steps to build the molecule. chemistryviews.org For instance, a synthetic precursor could be created chemically and then cyclized or functionalized by one or more enzymes in a one-pot reaction, a method that has shown promise for other complex natural products. chemistryviews.orgnih.gov

The primary advantage of this hybrid approach is the ability to overcome the limitations of purely chemical synthesis, which often involves multiple protection and deprotection steps, or purely biological production, which can suffer from low yields. chemistryviews.org The development of "designer bugs" or tailor-made microorganisms through metabolic engineering is a key aspect of advancing these strategies. researchgate.net

High-Throughput Screening for Novel Biotransformation Enzymes

A significant bottleneck in developing efficient biotransformation processes is the discovery of novel, highly active, and selective enzymes. soton.ac.uk High-throughput screening (HTS) technologies are critical for rapidly assessing large libraries of natural or engineered enzymes to identify candidates capable of converting sclareol to this compound.

Future advancements in this area are expected to involve:

Mass Spectrometry-Based Screening: Techniques like Direct Infusion of Biotransformations to the Mass Spectrometer (DiBT-MS) allow for the rapid, label-free analysis of reaction products from 96-well plates, with throughputs of around 40-50 seconds per sample. soton.ac.uk This enables the screening of thousands of enzyme variants in a practical timeframe.

Screening of Diverse Microbial Sources: Research continues to probe diverse environments, particularly marine ecosystems, for fungi and bacteria with novel enzymatic capabilities. researchgate.netnih.gov Marine-derived fungi, such as Xylaria sp., have already been identified as producers of this compound from sclareol. researchgate.netresearchgate.netbiocrick.com

Directed Evolution: Once a promising enzyme is identified, HTS is essential for directed evolution campaigns. This involves creating vast libraries of enzyme mutants and screening them for improved properties like higher activity, better stability, or altered substrate specificity.

The table below summarizes microorganisms that have been successfully used in the biotransformation of sclareol to produce hydroxylated derivatives, including this compound.

| Microorganism | Substrate | Key Products | Reference(s) |

| Xylaria sp. (marine-derived) | (-)-Sclareol | 3β-hydroxy-sclareol, 18-hydroxy-sclareol | researchgate.net, nih.gov |

| Botryosphaeria sp. (marine-derived) | (-)-Sclareol | 3β-hydroxy-sclareol | researchgate.net, nih.gov |

| Eutypella sp. (marine-derived) | (-)-Sclareol | 3β-hydroxy-sclareol | researchgate.net, nih.gov |

| Cunninghamella elegans | Sclareol | This compound, 19-hydroxy-sclareol | vdoc.pub |

| Fusarium lini | Sclareol | 11α-hydroxysclareol, 12-hydroxysclareol | researchgate.net |

Integrated Omics Approaches for Pathway Elucidation

Understanding the complete biosynthetic pathway leading to this compound within a host organism is fundamental for metabolic engineering and process optimization. Integrated "omics" approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the complex molecular machinery at play. nih.gov

Metabolomics-Guided Analysis: Untargeted and semi-targeted metabolomics, often using Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool for tracking the conversion of a substrate like sclareol over time. mdpi.com This approach can identify the final product (this compound), known intermediates, and previously unknown by-products. mdpi.commdpi.com Studies on Hyphozyma roseoniger in its conversion of sclareol to other derivatives have successfully used metabolomics to monitor the dynamic changes in the metabolome, suggesting a detoxification pathway. mdpi.comresearchgate.net

Transcriptomics and Proteomics: By analyzing the expression of genes (transcriptomics) and the abundance of proteins (proteomics) under conditions where this compound is being produced, researchers can identify the specific enzymes involved. For example, discovering that cytochrome P450 monooxygenases are upregulated during sclareol biotransformation points towards their role in the hydroxylation steps. mdpi.comunimi.it

Pathway Mapping: The data from these different omics layers can be integrated to reconstruct the metabolic network. nih.govmdpi.com This allows researchers to pinpoint rate-limiting steps, identify competing pathways that divert precursors away from the desired product, and ultimately devise strategies to re-engineer the host for improved yields of this compound. unimi.it A comprehensive multi-omics approach has been highlighted as a key strategy for understanding the pharmacological attributes of sclareol and its derivatives. researchgate.net

Development of Standardized Analytical Protocols for Comparative Studies

To ensure that research findings are reproducible, reliable, and comparable across different laboratories and studies, the development of standardized analytical protocols is essential. The analysis of sclareol and its derivatives, including this compound, relies on a combination of sophisticated analytical techniques.

The establishment of standardized protocols would involve defining best practices for:

Sample Preparation: Standardizing extraction procedures from culture broths or cell biomass to ensure consistent recovery of the target compound. mdpi.comclaryssime.fr

Chromatographic Separation: Defining optimal conditions for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), including the choice of column, mobile phase gradients, and flow rates, to achieve clear separation from sclareol and other related compounds. claryssime.frmdpi.com

Detection and Quantification: Using consistent parameters for detectors like Mass Spectrometry (MS) or Flame Ionization Detection (FID) for accurate identification and quantification. claryssime.frplos.org

Structural Elucidation: Employing standardized Nuclear Magnetic Resonance (NMR) spectroscopy methods for unambiguous confirmation of the chemical structure, including the precise position of the hydroxyl group. mdpi.comclaryssime.fr

A standardized analytical workflow allows for the creation of robust datasets, facilitates meta-analyses, and accelerates the process of evaluating and optimizing new chemoenzymatic and biological production systems for this compound.

The table below outlines common analytical techniques used in the study of sclareol and its derivatives.

| Analytical Technique | Application | Reference(s) |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification and quantification of volatile and semi-volatile compounds like sclareol and its derivatives in extracts. | plos.org, claryssime.fr |

| HPLC (High-Performance Liquid Chromatography) | Separation, purification, and quantification of polar and non-polar compounds from complex mixtures. Often coupled with DAD and ELSD detectors. | claryssime.fr, mdpi.com |

| NMR (Nuclear Magnetic Resonance) | Unambiguous structural elucidation of isolated compounds, including determining the stereochemistry and position of functional groups. | mdpi.com, claryssime.fr |

| UPLC-QToF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry) | High-resolution separation and mass analysis for metabolomics studies, enabling the identification of intermediates and by-products in biotransformation pathways. | mdpi.com, claryssime.fr |

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 18-Hydroxysclareol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves semi-synthetic modification of sclareol or extraction from natural sources. Key steps include hydroxylation under controlled temperature (e.g., 25–40°C) and catalysts like cytochrome P450 enzymes. Characterization requires NMR (¹H/¹³C) and LC-MS to confirm structural integrity. To optimize yield, systematically vary solvent polarity (e.g., ethanol vs. acetone), pH (6.5–7.5), and reaction time (24–72 hrs). Include purity validation via HPLC (>95%) and report all parameters in the main text or supplementary materials for reproducibility .

Q. How should researchers conduct a comprehensive literature review on this compound’s bioactivity?

- Methodological Answer : Use Google Scholar to identify primary articles by searching keywords like "this compound AND bioactivity" or "sclareol derivatives AND cytotoxicity." Prioritize peer-reviewed journals (e.g., Journal of Natural Products) and avoid non-scholarly sources. Cross-reference citations in review papers to locate foundational studies. For controversial findings (e.g., conflicting IC₅₀ values), compare experimental conditions (cell lines, assay protocols) to identify methodological discrepancies .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from variability in cell culture models (e.g., primary vs. immortalized lines) or assay endpoints (e.g., ATP-based vs. resazurin assays). Conduct a meta-analysis of published IC₅₀ values, stratifying data by cell type and exposure duration. Validate findings using orthogonal assays (e.g., caspase-3 activation for apoptosis). For statistical rigor, apply ANOVA with post-hoc tests (p < 0.05) and report confidence intervals .

Q. What experimental design considerations are critical for in vivo studies of this compound?

- Methodological Answer :

- Dosage : Start with subtoxic doses (10–50 mg/kg) based on in vitro EC₅₀ values.

- Controls : Include vehicle (e.g., DMSO/saline) and positive controls (e.g., doxorubicin for cytotoxicity).

- Ethical compliance : Adhere to institutional guidelines for animal welfare (e.g., IACUC protocols) and anonymize data to protect privacy in human trials .

Document all procedures in the main text, with raw data (e.g., survival curves, histopathology) in supplementary files .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like TNF-α or EGFR. Validate predictions with SPR (surface plasmon resonance) for kinetic analysis (kₐ/kₐ). For ADMET profiling, apply QSAR models in tools like SwissADME to predict bioavailability and toxicity. Share code/scripts in repositories like GitHub to ensure reproducibility .

Q. What strategies mitigate challenges in isolating this compound from complex biological matrices?

- Methodological Answer : Optimize extraction using SPE (solid-phase extraction) with mixed-mode sorbents (e.g., C18/SCX). For LC-MS/MS quantification, employ MRM (multiple reaction monitoring) transitions specific to this compound (e.g., m/z 305 → 287). Validate recovery rates (≥80%) using spike-and-recovery experiments in plasma/urine matrices .

Data Presentation and Reproducibility

Q. How should researchers present large datasets for this compound without overwhelming the main text?

- Methodological Answer : Summarize key findings (e.g., dose-response curves) in the main text. Deposit raw data (e.g., NMR spectra, chromatograms) in repositories like Figshare or Zenodo. For supplementary materials, use tables to list reaction yields, spectral peaks, or statistical outputs (mean ± SD, n=3). Ensure hyperlinks to datasets are functional and cited in the methods section .

Q. What steps ensure experimental reproducibility in this compound research?

- Methodological Answer :

- Reagent sourcing : Specify suppliers (e.g., Sigma-Aldridge, Lot#) for critical chemicals.

- Instrument calibration : Detail calibration protocols for HPLC/UPLC systems (e.g., daily caffeine standard runs).

- Negative controls : Include solvent-only controls in every assay batch.

Publish step-by-step protocols in open-access platforms like protocols.io .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。